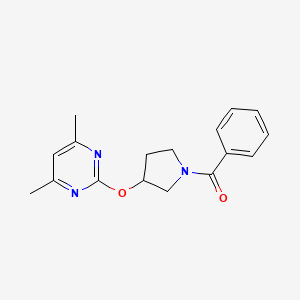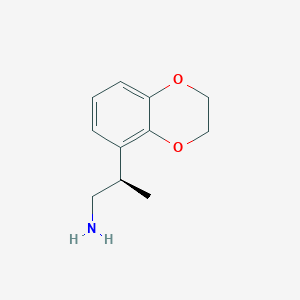
(3-((4,6-ジメチルピリミジン-2-イル)オキシ)ピロリジン-1-イル)(フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes. This can include studying the kinetics of the reaction (how fast it occurs), the thermodynamics (the energy changes involved), and the mechanism (the step-by-step process by which the reaction occurs) .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s density, refractive index, electrical and thermal conductivity, and various spectroscopic properties .作用機序
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain, including the nicotinic acetylcholine receptor and the GABA-A receptor. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone has been found to enhance the activity of these receptors, leading to increased neurotransmitter release and enhanced synaptic transmission.
Biochemical and Physiological Effects:
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone has been found to have various biochemical and physiological effects, including increased neurotransmitter release, enhanced synaptic transmission, and improved cognitive function. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic activity.
実験室実験の利点と制限
One of the main advantages of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is its versatility, as it can be used as a scaffold for the development of new drugs or as a tool to study the role of certain neurotransmitter receptors in the brain. However, one of the main limitations of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research involving (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone, including the development of new drugs targeting various diseases, the synthesis of novel compounds with potential therapeutic activity, and the study of the role of certain neurotransmitter receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone and its potential therapeutic applications.
合成法
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-chloropyrimidine with 1-(phenylmethyl)-1H-pyrrolidin-2-one in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 1-(phenylmethyl)pyrrolidine in the presence of a base and a palladium catalyst. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
- ピリミジン誘導体は、しばしば抗菌および抗真菌効果を示します。研究者は、さまざまな病原体に対するこの化合物の抗菌可能性を調査してきました。 その作用機序および細菌および真菌の増殖を阻害する有効性は、関心の対象です .
- 寄生虫生物におけるピリミジンの重要性を考えると、この化合物は抗寄生虫特性について評価されてきました。 研究者は、原生動物寄生虫、蠕虫、およびその他の寄生虫種へのその影響を探求しています .
- 炎症は、さまざまな疾患において重要な役割を果たします。科学者は、この化合物が抗炎症特性を持っているかどうかを研究してきました。 炎症性経路およびサイトカイン調節へのその影響を理解することは不可欠です .
- ピリミジンアナログは、しばしば抗がん活性を示します。研究者は、この化合物が癌細胞を選択的に標的にできるか、増殖を阻害できるか、またはアポトーシスを誘導できるかどうかを調査しています。 化学療法剤としてのその可能性は、研究の刺激的な分野です .
- 抗酸化物質は、細胞を酸化損傷から保護します。研究では、この化合物が抗酸化物質として作用し、フリーラジカルを捕捉し、酸化ストレスを軽減するかどうかを調べています。 加齢に伴う疾患を予防する可能性のある役割は、関心の対象です .
- ピリミジンは、植物の成長への影響により、除草剤に使用されてきました。 研究者は、この化合物を、特定の植物種を標的にしながら、環境への影響を最小限に抑える効果的な除草剤に開発できるかどうかを評価しています .
抗菌および抗真菌特性
抗寄生虫活性
抗炎症効果
抗がんの可能性
抗酸化特性
除草剤開発
Safety and Hazards
特性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-13(2)19-17(18-12)22-15-8-9-20(11-15)16(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKBYRDBJBJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2455503.png)
![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2455506.png)

![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)





